molecular formula C8H8Cl2O B13596602 1-Chloro-3-(chloromethyl)-2-methoxybenzene CAS No. 131782-41-7

1-Chloro-3-(chloromethyl)-2-methoxybenzene

Cat. No.: B13596602
CAS No.: 131782-41-7
M. Wt: 191.05 g/mol
InChI Key: XZXLOSANBHEVAV-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-2-methoxybenzene (: 131782-41-7 ) is a versatile chemical building block with the molecular formula C8H8Cl2O . This compound is characterized by a benzene ring functionalized with methoxy, chloro, and chloromethyl groups, making it a valuable intermediate in synthetic organic and medicinal chemistry research . The presence of two distinct reactive sites—an aromatic chlorine and a benzylic chlorine—allows for selective and sequential functionalization. Researchers can exploit these sites for various cross-coupling reactions and nucleophilic substitutions to construct more complex molecular architectures. Its primary research value lies in its application as a key precursor in the development of novel active compounds . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet prior to use and handle the compound with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131782-41-7

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1-chloro-3-(chloromethyl)-2-methoxybenzene

InChI

InChI=1S/C8H8Cl2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3

InChI Key

XZXLOSANBHEVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 3 Chloromethyl 2 Methoxybenzene and Its Derivatives

Regioselective Direct Chloromethylation Approaches

Direct introduction of a chloromethyl group onto a pre-existing 2-chloroanisole (B146271) scaffold presents a formidable challenge in regioselectivity. The directing effects of the chloro and methoxy (B1213986) substituents must be carefully considered to achieve the desired 1,2,3-substitution pattern.

Electrophilic Chloromethylation Strategies

Electrophilic chloromethylation, often known as the Blanc reaction, is a conventional method for introducing a chloromethyl group onto an aromatic ring. thieme-connect.de This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. dur.ac.ukresearchgate.net For the synthesis of 1-Chloro-3-(chloromethyl)-2-methoxybenzene from 2-chloroanisole, the key is to control the position of electrophilic attack. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. This would typically favor substitution at the positions para to the methoxy group and ortho/para to the chloro group. However, achieving substitution at the C3 position is challenging due to steric hindrance from the adjacent chloro and methoxy groups.

The reaction conditions, including the choice of catalyst and temperature, can be optimized to influence the regioselectivity. dur.ac.uk While common catalysts include zinc chloride and aluminum chloride, milder Lewis acids might offer better control.

Table 1: Representative Conditions for Electrophilic Chloromethylation of Anisole (B1667542) Derivatives

Catalyst Chloromethylating Agent Solvent Temperature (°C) Yield (%) Reference
Zinc Chloride Paraformaldehyde / HCl Dioxane 60-70 Moderate google.com
Tin(IV) Chloride Paraformaldehyde / HCl Acetic Acid 25-40 Variable dur.ac.uk

Radical-Mediated Chlorination Techniques

An alternative strategy involves the free-radical chlorination of a methyl group already in the desired position. This approach would start with 1-chloro-2-methoxy-3-methylbenzene. The benzylic protons of the methyl group are susceptible to abstraction by radicals, followed by reaction with a chlorine source. Common radical initiators include azobisisobutyronitrile (AIBN) or UV light, and chlorinating agents such as sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS) are often employed.

The selectivity for monochlorination over di- and trichlorination is a critical aspect to control, which can often be managed by careful stoichiometry of the chlorinating agent.

Table 2: General Conditions for Radical-Mediated Benzylic Chlorination

Substrate Chlorinating Agent Initiator Solvent Temperature (°C) Product(s)
Toluene Sulfuryl Chloride AIBN Carbon Tetrachloride 77 Benzyl (B1604629) Chloride

Note: These are general conditions and would require optimization for 1-chloro-2-methoxy-3-methylbenzene.

Targeted Functional Group Interconversions from Precursors

A more controlled and often higher-yielding approach to complex substituted aromatics involves the synthesis of a precursor molecule followed by targeted functional group interconversions.

Conversion of Hydroxymethyl to Chloromethyl Moieties

A common and reliable method for synthesizing the target compound is through the chlorination of the corresponding alcohol, (3-chloro-2-methoxyphenyl)methanol. This precursor can be prepared through various synthetic routes, including the reduction of the corresponding aldehyde or carboxylic acid. The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using several reagents, with thionyl chloride (SOCl₂) being one of the most common and effective. masterorganicchemistry.com The reaction typically proceeds with high yield and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. researchgate.net Other reagents such as phosphorus trichloride (B1173362) or oxalyl chloride can also be used. masterorganicchemistry.com

Table 3: Reagents for the Conversion of Benzylic Alcohols to Chlorides

Reagent Typical Solvent Temperature (°C) Byproducts
Thionyl Chloride (SOCl₂) Dichloromethane, Toluene 0 - Reflux SO₂, HCl
Oxalyl Chloride ((COCl)₂) Dichloromethane 0 - 25 CO, CO₂, HCl

Etherification Strategies for Methoxy Group Installation

The methoxy group can be introduced via the etherification of a corresponding phenol. For instance, the Williamson ether synthesis provides a classic and effective method for this transformation. masterorganicchemistry.commiracosta.edu This reaction involves the deprotonation of a phenol, such as 2-chloro-6-(chloromethyl)phenol, with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent is crucial for the reaction's success. orgchemres.org

This synthetic route allows for the late-stage introduction of the methoxy group, which can be advantageous in a multi-step synthesis.

Table 4: Conditions for Williamson Ether Synthesis of Phenols

Phenol Substrate Methylating Agent Base Solvent Temperature (°C)
General Phenol Methyl Iodide Sodium Hydride Tetrahydrofuran 0 - 67

Note: Conditions are generalized and require optimization for specific substrates.

Halogen Exchange and Ortho-Chlorination Protocols

Introducing the chloro group at the C1 position can be achieved through various methods. One approach is through a halogen exchange reaction on a suitable precursor, such as 1-bromo-3-(chloromethyl)-2-methoxybenzene. Another powerful strategy is directed ortho-metalation. Starting with 3-(chloromethyl)anisole, a directing group such as the methoxy group can direct lithiation to the ortho C2 position. The resulting aryllithium species can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the desired position. isca.me This method offers excellent regiocontrol for the introduction of the halogen.

Catalytic Protocols in Aromatic Synthesis Relevant to the Compound

The synthesis and functionalization of halogenated aromatic compounds like this compound rely heavily on advanced catalytic protocols. These methods are essential for activating specific bonds, controlling reaction pathways, and introducing new functional groups with high precision. The presence of two distinct carbon-chlorine bonds in the molecule—one attached to the aromatic ring (an aryl chloride) and one in the benzylic position—necessitates sophisticated catalytic systems to achieve desired chemical transformations.

Lewis Acid Catalysis in Benzylic Functionalization

The chloromethyl group (-CH₂Cl) in this compound is a key site for functionalization, often proceeding through pathways involving a carbocation intermediate. Lewis acids play a crucial role in facilitating these reactions by activating the benzylic C-Cl bond.

A primary application of Lewis acid catalysis is in Friedel-Crafts type alkylation reactions, where the this compound acts as an electrophile. A Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), coordinates to the chlorine atom of the chloromethyl group. This coordination polarizes the C-Cl bond, making the chlorine a better leaving group and facilitating the formation of a stabilized benzylic carbocation. This electrophilic intermediate can then be attacked by a nucleophilic aromatic ring (an arene) to form a new carbon-carbon bond, leading to the synthesis of diarylmethane derivatives.

The effectiveness of the Lewis acid is linked to its ability to function as both a carbonyl activator and a halogen carrier. organic-chemistry.org For instance, in reactions involving the functionalization of arenes, Lewis acids like iron(III) chloride have been shown to enable the regioselective introduction of new groups onto aromatic substrates under mild conditions. nih.gov By matching the stability of the carbocation intermediate with the effective acidity of the Lewis acid and the choice of solvent, a high degree of control over the reaction outcome can be achieved. organic-chemistry.org

Table 1: Lewis Acid-Catalyzed Benzylic Functionalization

Lewis AcidRoleTypical ReactionMechanism Highlight
FeCl₃, AlCl₃Activates C-Cl bondFriedel-Crafts AlkylationFormation of a benzylic carbocation intermediate
Various Metal HalidesCarbonyl activator and halogen carrierDeoxyhalogenationSelectivity is achieved by matching carbocation stability with Lewis acid acidity organic-chemistry.org
Iron(III) chlorideDual activation with a Lewis baseTrifluoromethylthiolation of arenesAllows for regioselective functionalization under mild conditions nih.gov

Transition Metal-Mediated Functionalization (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly using palladium, offers a powerful and versatile toolkit for functionalizing both the aryl chloride and the benzyl chloride moieties of this compound. uwindsor.ca These methods are central to modern organic synthesis due to their tolerance of a wide range of functional groups. uwindsor.ca

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are primarily used to form new carbon-carbon bonds at the aryl chloride position. The generalized mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca While aryl chlorides were historically considered less reactive than bromides or iodides, significant advances in ligand design have produced highly active catalyst systems capable of activating the strong C-Cl bond. uwindsor.ca For example, palladium-on-carbon catalysts have been used for coupling reactions of substituted chlorobenzenes in water, demonstrating that even challenging substrates can be functionalized under the right conditions. rsc.org

The benzyl chloride group can also be targeted by palladium catalysts. For instance, palladium-catalyzed carbonylation reactions can convert benzyl chlorides into valuable arylacetyl derivatives, such as esters and thioesters. researchgate.net These reactions typically involve the oxidative addition of the benzyl chloride to a Pd(0) center, insertion of carbon monoxide (CO) to form a benzyl-palladium-carbonyl complex, and subsequent reaction with a nucleophile. researchgate.net Other transition metals, such as manganese and copper, have also been employed to mediate the benzylation of substrates using benzyl chlorides. rsc.org

Table 2: Palladium-Catalyzed Functionalization Reactions

ReactionReactive SiteTypical ReagentsBond FormedKey Feature
Suzuki CouplingAryl ChlorideAryl/vinyl boronic acid, BaseC(aryl)-C(aryl/vinyl)Effective for C-C bond formation with commercially available boronic acids uwindsor.ca
Heck CouplingAryl ChlorideAlkene, BaseC(aryl)-C(vinyl)Forms substituted alkenes from aryl halides researchgate.net
CarbonylationBenzyl ChlorideCO, Nucleophile (e.g., R-SH)C(acyl)-S, C(acyl)-OProduces arylacetyl thioesters or esters from benzyl chlorides researchgate.net
Biaryl CouplingAryl ChlorideSodium formate, BaseC(aryl)-C(aryl)Can be performed in water with a heterogeneous Pd/C catalyst rsc.org

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by using non-toxic reagents, minimizing waste, and improving energy efficiency. mdpi.comrsc.org The development of sustainable routes for the synthesis and derivatization of compounds like this compound is an area of active research. rsc.org

Key strategies for developing sustainable synthetic routes include:

Use of Green Catalysts: This involves employing catalysts that are non-toxic, renewable, and recyclable. Natural extracts, such as lemon juice, have been successfully used as biodegradable acid catalysts in the synthesis of heterocyclic compounds, offering an alternative to harsh, synthetic acids. rsc.orgchemijournal.com

Environmentally Benign Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A greener approach is to replace these with water, ionic liquids, or to conduct reactions under solvent-free conditions. mdpi.com Palladium-catalyzed coupling reactions of chloroaryls have been successfully performed in water, which significantly reduces the environmental burden. rsc.org Ionic liquids are particularly promising as they can act as both the solvent and the catalyst and are often recyclable, as demonstrated in the synthesis of benzyl phenyl sulfide (B99878) derivatives. nih.govresearchgate.net

Energy Efficiency: Alternative energy sources like microwave irradiation and concentrated solar radiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Microwave-assisted synthesis has been shown to produce high yields of heterocyclic compounds in remarkably short times, minimizing solvent use and simplifying purification. mdpi.comrasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Metal-catalyzed one-pot reactions are an excellent example of improving atom economy by reducing the number of intermediate purification steps and minimizing waste. mdpi.com

By integrating these principles, the synthesis of derivatives from this compound can be made more efficient and environmentally responsible.

Table 3: Sustainable Approaches in Organic Synthesis

Sustainable StrategyPrincipleExample Application
Natural CatalystsUse of renewable, non-toxic catalystsLemon juice used as a natural acid catalyst for heterocycle synthesis rsc.org
Green SolventsReplacement of hazardous solvents with benign alternativesPalladium-catalyzed coupling of chloroaryls performed in water rsc.org
Alternative Energy SourcesImproved energy efficiency and reduced reaction timesMicrowave irradiation to accelerate the synthesis of N-heterocycles mdpi.com
Solvent-Free ReactionsElimination of solvent wasteMechanochemical grinding for the synthesis of N-substituted amines mdpi.com
Recyclable CatalystsReduced catalyst waste and costIonic liquids used as dual-function catalyst/solvents in reactions involving benzyl alcohols nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics of 1 Chloro 3 Chloromethyl 2 Methoxybenzene Transformations

Mechanistic Pathways of Nucleophilic Substitution at Chloromethyl Centers

The chloromethyl group (-CH₂Cl) is a primary benzylic halide, a structural feature that allows for nucleophilic substitution to occur through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism. The preferred pathway is highly dependent on the reaction conditions and the electronic and steric influence of the other substituents on the aromatic ring.

Benzylic halides are unique in their ability to readily undergo both Sₙ1 and Sₙ2 reactions. libretexts.orgstackexchange.com

Sₙ1 Mechanism : This pathway involves a two-step process where the leaving group (Cl⁻) first departs, forming a planar benzylic carbocation intermediate. masterorganicchemistry.comchemicalnote.com This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene (B151609) ring. leah4sci.comdoubtnut.com The stability of this carbocation makes the Sₙ1 pathway favorable, particularly in the presence of polar protic solvents and weak nucleophiles. libretexts.orglibretexts.org

Sₙ2 Mechanism : This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comchemicalnote.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. youtube.com While benzylic systems are more reactive than simple primary alkyl halides in Sₙ2 reactions due to the stabilizing effect of the phenyl ring on the transition state, the reaction is sensitive to steric hindrance at the reaction center. youtube.com

The competition between these two pathways for a given benzylic halide is a delicate balance of substrate structure, nucleophile strength, leaving group ability, and solvent polarity.

The substituents on the aromatic ring of 1-Chloro-3-(chloromethyl)-2-methoxybenzene exert significant electronic and steric effects that influence the rate and mechanism of nucleophilic substitution at the chloromethyl center.

Ortho-Methoxy Group : The methoxy (B1213986) (-OCH₃) group at the ortho position to the chloromethyl group plays a dual role.

Electronic Effect : The methoxy group is a powerful electron-donating group through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect). stackexchange.com The resonance effect dominates, and the lone pairs on the oxygen atom can delocalize into the ring, significantly stabilizing the benzylic carbocation intermediate required for an Sₙ1 reaction. rsc.orgresearchgate.net This stabilization lowers the activation energy for the carbocation formation, thereby accelerating the Sₙ1 pathway.

Steric Effect : The presence of a methoxy group at the ortho position can create steric hindrance, impeding the backside attack of a nucleophile required for an Sₙ2 reaction. nih.gov This steric congestion can slow down the rate of an Sₙ2 reaction compared to an unsubstituted benzyl (B1604629) chloride.

Meta-Chloro Substituent : The chlorine atom at the C5 position (meta to the chloromethyl group) is an electron-withdrawing group, primarily through its inductive effect (-I effect). stackexchange.com It also has a weak electron-donating resonance effect (+M effect). stackexchange.com Because the chloro group is meta to the benzylic carbon, its resonance effect does not extend to the carbocation, but its inductive withdrawal of electron density slightly destabilizes the benzylic carbocation. This destabilization would modestly disfavor the Sₙ1 pathway compared to a molecule with a more electron-donating group at that position.

Given these factors, this compound is predisposed to react via an Sₙ1 mechanism , especially under conditions that favor carbocation formation (e.g., polar protic solvents). The strong carbocation-stabilizing resonance effect of the ortho-methoxy group is the dominant factor, likely outweighing the slight destabilizing inductive effect of the meta-chloro substituent.

SubstituentPosition (relative to -CH₂Cl)Electronic EffectInfluence on Sₙ1 PathwayInfluence on Sₙ2 Pathway
-OCH₃ortho (C2)Strongly Electron-Donating (Resonance)Strongly Favors (Stabilizes Carbocation)Disfavors (Steric Hindrance)
-Clmeta (C5)Electron-Withdrawing (Inductive)Slightly Disfavors (Destabilizes Carbocation)Minimal Effect

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are determined by the cumulative directing effects of the existing substituents.

The directing effects of the substituents are summarized as follows:

Methoxy Group (-OCH₃) : This is a strongly activating group and an ortho, para-director. libretexts.orglibretexts.org It increases the electron density of the ring through its strong resonance effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgorganicchemistrytutor.com It directs incoming electrophiles to the positions ortho and para to itself.

Chloro Group (-Cl) : This is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of resonance stabilization of the intermediate arenium ion. organicchemistrytutor.compressbooks.pub

Chloromethyl Group (-CH₂Cl) : This group is weakly deactivating due to the inductive effect of the chlorine atom.

When multiple substituents are present, the most powerful activating group generally controls the position of further substitution. openstax.org In this molecule, the methoxy group is the most powerful activating group and will therefore be the primary director for incoming electrophiles. The positions ortho to the methoxy group are C1 (occupied by Cl) and C3 (occupied by -CH₂Cl). The position para to the methoxy group is C4. Therefore, electrophilic attack is strongly directed to the open C4 position.

In reactions such as Friedel-Crafts alkylation or halogenation, the incoming electrophile will be directed by the additive effects of the existing groups. libretexts.orglibretexts.org

Regioselectivity : The powerful ortho, para-directing ability of the methoxy group at C2 will direct the electrophile to the C4 position. The chloro group at C1 is an o,p-director, also directing towards the C4 position (para to it). The chloromethyl group at C3 is a weak deactivator. The directing effects of the methoxy and chloro groups reinforce each other, strongly favoring substitution at the C4 position. Substitution at the C6 position is sterically hindered by the adjacent methoxy and chloromethyl groups. openstax.org

Therefore, in competitive halogenation or alkylation reactions, the major product is expected to be the one where the new substituent is introduced at the C4 position.

PositionDirecting Influence from -OCH₃ (at C2)Directing Influence from -Cl (at C1)Overall Predicted Reactivity
C4Para (Strongly Activating)Para (Deactivating)Most Favorable Site
C6Ortho (Strongly Activating)Meta (Deactivating)Less Favorable (Steric Hindrance)

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound allows for the possibility of intramolecular reactions under specific conditions.

Intramolecular Friedel-Crafts Alkylation : Under the influence of a Lewis acid catalyst (e.g., AlCl₃), the chloromethyl group can act as an electrophile in an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com The benzylic carbon would attack an activated position on the aromatic ring. As established, the C4 position is the most nucleophilic site due to the directing effect of the methoxy group. An intramolecular attack at this position would lead to the formation of a six-membered ring, resulting in a dihydrophenanthrene derivative. Such cyclizations are generally favorable for forming five- and six-membered rings. masterorganicchemistry.com

Carbocation Rearrangements : If a benzylic carbocation is formed as an intermediate during an Sₙ1 reaction, it could potentially undergo rearrangement. However, typical carbocation rearrangements like hydride or alkyl shifts aim to form a more stable carbocation. youtube.com The initial benzylic carbocation is already highly stabilized by resonance with the aromatic ring and the powerful ortho-methoxy group. Therefore, a simple 1,2-hydride or alkyl shift is unlikely as it would not lead to a more stable carbocation.

Sommelet-Hauser Rearrangement : This is a specific rearrangement of benzylic quaternary ammonium (B1175870) salts, which are not directly applicable to the starting compound. wikipedia.orgdrugfuture.com However, if the chloromethyl group were to react with a tertiary amine to form a quaternary ammonium salt, subsequent treatment with a strong base like sodium amide could potentially initiate a Sommelet-Hauser rearrangement, leading to alkylation at the C3 position (ortho to the original benzylic carbon). chemistry-reaction.comnii.ac.jp

Of these possibilities, intramolecular Friedel-Crafts alkylation represents the most plausible intramolecular process for this compound itself under appropriate acidic conditions.

Kinetic Studies and Reaction Rate Determinations

Detailed kinetic data for this compound are not specifically reported in comprehensive studies of benzyl chloride solvolysis. However, a 2024 study by Yeary and Richard on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides provides a framework for understanding the factors that would govern its reactivity. quora.comnih.gov This study highlights the significant impact of ring substituents on the rate of solvolysis, which can be quantified using the Hammett equation. quora.com

The rate of solvolysis for substituted benzyl chlorides in 20% acetonitrile (B52724) in water spans a wide range, from 2.2 s for the highly reactive 4-methoxybenzyl chloride to 1.1 x 10 s for the much less reactive 3,4-dinitrobenzyl chloride. quora.comnih.gov This vast difference in rates underscores the electronic influence of the substituents on the stability of the transition state and any potential carbocation intermediate.

To illustrate the expected kinetic behavior of this compound, the following table presents solvolysis rate constants for a selection of structurally relevant substituted benzyl chlorides from the aforementioned study. The substituents in this compound (a methoxy group, a chloro group, and another chloromethyl group) would collectively influence the reaction rate through a combination of resonance and inductive effects.

Substituted Benzyl ChlorideFirst-Order Rate Constant (ksolv) in 20% Acetonitrile/Water at 25°C (s-1)
4-Methoxybenzyl chloride2.2
3,4-Dimethylbenzyl chlorideData not available in abstract
3-Cyanobenzyl chlorideData not available in abstract
3-Bromo-4-methylbenzyl chlorideData not available in abstract
3,4-Dinitrobenzyl chloride1.1 x 10-8

Note: The table presents data for analogous compounds to infer the kinetic behavior of this compound, as specific data for this compound is not available in the cited literature. The selection of compounds aims to show the range of reactivity based on electron-donating and electron-withdrawing substituents. quora.comnih.gov

Stereochemical Outcomes of Key Transformations

The stereochemical outcome of a nucleophilic substitution reaction at the benzylic carbon of a chiral derivative of this compound would be dictated by the reaction mechanism. As with kinetic studies, specific experimental data on the stereochemical transformations of this particular compound are not readily found. However, the well-established principles of S(_N)1 and S(_N)2 reactions for benzylic systems allow for a reliable prediction of the stereochemical course.

If a transformation of a chiral, enantiomerically pure derivative of this compound proceeds through an S(_N)2 mechanism , a complete inversion of configuration at the stereocenter is expected. organic-chemistry.orgquora.com This phenomenon, known as the Walden inversion, results from the backside attack of the nucleophile on the carbon atom bearing the leaving group. organic-chemistry.orgquora.com The transition state involves a pentacoordinate carbon, and the departure of the leaving group occurs simultaneously with the formation of the new bond, leading to an "umbrella-like" inversion of the molecule's geometry. organic-chemistry.org For an S(_N)2 reaction, if the starting material is, for example, the (R)-enantiomer, the product will be the (S)-enantiomer, assuming the priority of the substituents remains the same.

Conversely, if the reaction proceeds via an S(_N)1 mechanism , the stereochemical outcome is typically racemization. This is because the rate-determining step is the formation of a planar, achiral carbocation intermediate. The incoming nucleophile can then attack this intermediate from either face with equal probability, leading to a mixture of both enantiomers of the product. While complete racemization is the theoretical outcome, in practice, slight preferences for either inversion or retention of configuration can be observed due to the formation of ion pairs with the departing leaving group, which can partially shield one face of the carbocation.

Derivatization Strategies and Advanced Functionalization of 1 Chloro 3 Chloromethyl 2 Methoxybenzene

Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems

The dual reactivity of the chloro groups in 1-Chloro-3-(chloromethyl)-2-methoxybenzene allows for the stepwise introduction of various functional groups, leading to the creation of highly substituted aromatic and heteroaromatic systems.

Amidation and Esterification Reactions

The benzylic chloride (chloromethyl group) is the more reactive of the two chlorine substituents towards nucleophilic substitution. This allows for selective functionalization at this position.

Amidation: The chloromethyl group readily undergoes SN2 reactions with primary and secondary amines to form the corresponding N-benzylamine derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This strategy is fundamental for incorporating this substituted benzyl (B1604629) moiety into a wide range of nitrogen-containing compounds. The reaction yields can be influenced by the steric hindrance of the amine used. researchgate.net

Esterification: Similarly, ester derivatives can be synthesized by reacting this compound with carboxylic acids or their corresponding carboxylate salts. google.comresearchgate.net The direct reaction with a carboxylic acid can be driven to completion by removing the HCl formed, often by heating or passing an inert gas through the mixture. google.com Alternatively, using the sodium or potassium salt of the carboxylic acid in a polar aprotic solvent provides a cleaner and often faster route to the desired ester.

Reaction TypeNucleophileGeneral Product StructureTypical Conditions
AmidationR¹R²NH (Primary/Secondary Amine)1-Chloro-2-methoxy-3-(R¹R²N-methyl)benzeneBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)
EsterificationRCOOH (Carboxylic Acid)1-Chloro-2-methoxy-3-(RCOO-methyl)benzeneHeat or Inert Gas Stream
EsterificationRCOONa (Carboxylate Salt)1-Chloro-2-methoxy-3-(RCOO-methyl)benzeneSolvent (e.g., DMF, DMSO)

Nitration and Reduction for Amine Derivatives

Electrophilic aromatic substitution, specifically nitration, offers a pathway to introduce a nitrogen-based functional group directly onto the benzene (B151609) ring. The position of nitration is dictated by the combined directing effects of the existing substituents.

Nitration: The substituents on the ring guide the incoming electrophile (the nitronium ion, NO₂⁺).

-OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group. msu.edulibretexts.org

-Cl (Chloro): A deactivating, ortho-, para-directing group. libretexts.orgstmarys-ca.edu

-CH₂Cl (Chloromethyl): A weakly deactivating, ortho-, para-directing group. stackexchange.com

The powerful activating effect of the methoxy (B1213986) group is expected to dominate, directing the nitration primarily to the positions ortho and para to it. The para position (C-5) is sterically accessible. The ortho position (C-1) is already substituted with chlorine. Therefore, nitration is most likely to occur at the C-5 position. Synthesis of the related compound 1-chloro-3-methoxy-2-nitro-benzene has been reported, suggesting that nitration can occur ortho to the methoxy group despite the adjacent chlorine. chemicalbook.com

Reduction: The resulting nitro-substituted derivative can be readily reduced to the corresponding primary amine (aniline derivative) using standard methodologies. Common reducing agents for this transformation include tin or iron metal in the presence of concentrated hydrochloric acid (e.g., the Bechamp reduction), or catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst). wikipedia.org This two-step sequence effectively installs an amino group on the aromatic ring, creating a valuable intermediate for further functionalization, such as diazotization or acylation reactions.

Reaction StepReagentsPredicted Major ProductNotes
NitrationHNO₃, H₂SO₄1-Chloro-3-(chloromethyl)-2-methoxy-5-nitrobenzeneRegioselectivity is primarily controlled by the strongly activating -OCH₃ group.
ReductionFe/HCl or H₂/Pd-C5-Amino-1-chloro-3-(chloromethyl)-2-methoxybenzeneStandard reduction of an aromatic nitro group.

Carbon-Carbon Bond Forming Reactions

The aryl chloride functionality serves as a handle for various transition-metal-catalyzed cross-coupling reactions, while the chloromethyl group can act as an electrophile in Friedel-Crafts alkylations.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The C(sp²)–Cl bond of the aryl chloride can be activated by palladium catalysts to participate in C-C bond formation. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems utilizing specialized phosphine (B1218219) ligands enable efficient coupling. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would form a new C-C bond at the C-1 position, leading to biaryl or alkyl/vinyl-substituted benzene derivatives.

Heck Reaction: The Heck reaction would couple the aryl chloride with an alkene, catalyzed by a palladium complex. This would introduce a vinyl group at the C-1 position of the benzene ring.

Sonogashira Coupling: This methodology allows for the formation of a C-C bond between the aryl chloride and a terminal alkyne. organic-chemistry.orgwikipedia.orgresearchgate.netmdpi.com The reaction is typically co-catalyzed by palladium and copper species and requires a base, yielding an arylethyne derivative. wikipedia.orgresearchgate.net

Friedel-Crafts Alkylation and Acylation with Derivatives

The dual functionality of this compound allows it to be used in Friedel-Crafts chemistry in two distinct ways.

Intermolecular Alkylation: The compound itself can act as a Friedel-Crafts alkylating agent. The benzylic chloromethyl group, in the presence of a Lewis acid catalyst like AlCl₃, can generate a benzylic carbocation electrophile. libretexts.orgchemguide.co.ukblogspot.com This electrophile can then react with another aromatic compound (e.g., benzene, toluene) to form a diarylmethane derivative. chemguide.co.ukyoutube.com

Intramolecular Reactions of Derivatives: Derivatives of the title compound can be designed to undergo intramolecular Friedel-Crafts reactions, which are powerful methods for constructing polycyclic systems. beilstein-journals.orgmasterorganicchemistry.com For instance, the chloromethyl group could be converted into a longer alkyl chain terminated with an acyl chloride. In the presence of a Lewis acid, this acyl group could cyclize onto an activated position of the parent benzene ring (e.g., the C-5 position) to form a new fused ring system. masterorganicchemistry.comscience.gov Such strategies are valuable for synthesizing tetralone derivatives and other constrained cyclic structures. masterorganicchemistry.com

Design and Synthesis of Bridged and Spirocyclic Architectures

The presence of two chemically distinct carbon-chlorine bonds on the same molecule makes this compound an intriguing building block for the synthesis of complex three-dimensional structures like bridged and spirocyclic compounds.

Bridged Architectures: The synthesis of bridged systems could be envisioned through a multi-step sequence that utilizes both reactive sites. For example, a Suzuki-Miyaura coupling at the aryl chloride position could introduce a substituent bearing a nucleophilic group (e.g., an alcohol or amine). This newly installed nucleophile could then undergo an intramolecular SN2 reaction with the adjacent chloromethyl group, forming a new heterocyclic ring that bridges the C-1 and C-3 positions of the original scaffold.

Spirocyclic Architectures: The construction of spirocycles, which contain a single atom as the junction of two rings, requires a different synthetic approach. One hypothetical route could involve the functionalization of the chloromethyl group with a malonate ester, followed by deprotonation to form a nucleophilic carbon. This nucleophile could then be used in a subsequent reaction, potentially involving another functional group introduced at the aryl chloride position, to close a second ring at the benzylic carbon, thus forming a spirocyclic center. While specific examples starting from this substrate are not prevalent, the principles of spirocycle synthesis using bifunctional starting materials are well-established in organic chemistry. beilstein-journals.orgnih.gov

Selective Functionalization of Chloromethyl Groups

The chloromethyl group in this compound is the most reactive site for nucleophilic substitution, akin to other benzylic halides. This reactivity allows for the introduction of a wide array of functional groups, leading to a diverse range of derivatives.

Nucleophilic Substitution Reactions:

The benzylic chloride is susceptible to attack by various nucleophiles, proceeding through an SN2 or SN1-like mechanism, the latter being facilitated by the potential for carbocation stabilization by the adjacent benzene ring. The presence of the ortho-methoxy group can influence the reaction rate and regioselectivity through electronic and steric effects.

A range of nucleophiles can be employed to displace the chloride, as detailed in the table below. These reactions are typically carried out in the presence of a base in a suitable solvent.

NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521)Sodium HydroxideAlcohol (-CH₂OH)
AlkoxideSodium MethoxideEther (-CH₂OR)
CyanideSodium CyanideNitrile (-CH₂CN)
AzideSodium AzideAzide (-CH₂N₃)
AminesAmmonia, Primary/Secondary AminesAmine (-CH₂NH₂, -CH₂NHR, -CH₂NR₂)
ThiolateSodium ThiolateThioether (-CH₂SR)
CarboxylateSodium AcetateEster (-CH₂OCOR)

Detailed Research Findings on Analogous Systems:

While specific studies on this compound are limited, extensive research on the solvolysis and nucleophilic substitution of substituted benzyl chlorides provides valuable insights. For instance, studies on ring-substituted benzyl chlorides have shown that electron-donating groups, such as methoxy, can stabilize the developing positive charge at the benzylic carbon in the transition state, thus accelerating the rate of nucleophilic substitution. nih.govnih.gov The position of the methoxy group relative to the chloromethyl group is crucial. In the subject compound, the ortho-methoxy group may also exert a steric influence on the approaching nucleophile.

The synthesis of various benzyl chlorides from their corresponding alcohols using reagents like thionyl chloride is a well-established method and highlights the reactivity of the benzylic position. acgpubs.orgrsc.org The reverse reaction, the conversion of the chloromethyl group to an alcohol, can be achieved under appropriate nucleophilic substitution conditions with hydroxide ions.

Palladium-Catalyzed Cross-Coupling Reactions:

Although less common for the chloromethyl group itself, derivatization at this position can introduce functionalities suitable for palladium-catalyzed cross-coupling reactions. For example, conversion to a benzyl alcohol, followed by transformation into a triflate or tosylate, would enable Suzuki, Stille, or other cross-coupling reactions. More directly, the aryl chloride moiety of this compound is a prime candidate for such transformations. Palladium-catalyzed Hiyama cross-coupling of aryl chlorides with aryltrifluorosilanes has been shown to be effective for a range of substrates, including those with methoxy substituents. nih.govumich.eduorganic-chemistry.org This suggests that the aryl chloride of the title compound could be selectively functionalized in the presence of the more reactive chloromethyl group under carefully controlled conditions.

Exploration of Cascade and Tandem Reactions

The multifunctional nature of this compound provides opportunities for designing cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such strategies are highly efficient in terms of atom economy and step-count.

Hypothetical Cascade Reaction Involving Intramolecular Cyclization:

A plausible cascade reaction could be initiated by a nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction. For example, reaction with a suitable bifunctional nucleophile could lead to the formation of a heterocyclic system.

Consider the reaction with a primary amine bearing a nucleophilic side chain. The initial step would be the formation of a secondary amine. Subsequent intramolecular nucleophilic attack from the side chain onto the carbon bearing the aryl chloride (though challenging due to the lower reactivity of aryl chlorides) could, under specific catalytic conditions (e.g., palladium or copper catalysis), lead to the formation of a fused heterocyclic ring system.

Proposed Tandem Reaction Sequence:

A tandem reaction sequence could involve the sequential functionalization of the two chloro-substituents. For instance, a selective nucleophilic substitution on the more reactive chloromethyl group could be followed by a palladium-catalyzed cross-coupling reaction at the aryl chloride position.

Table of Proposed Tandem Reactions:

Step 1: Selective Functionalization of Chloromethyl GroupStep 2: Functionalization of Aryl ChloridePotential Product Class
Nucleophilic substitution with an amineSuzuki coupling with an arylboronic acidSubstituted diaryl methanes with an amino functionality
Williamson ether synthesis with an alcoholHeck coupling with an alkeneSubstituted stilbene (B7821643) derivatives with an ether linkage
Cyanation to form a nitrileSonogashira coupling with a terminal alkyneAryl alkynes with a cyanomethyl substituent

The feasibility of such tandem processes would critically depend on the chemoselectivity of the two steps. The significantly higher reactivity of the benzylic chloride compared to the aryl chloride should allow for the selective functionalization of the chloromethyl group in the first step without affecting the aryl chloride. The subsequent cross-coupling reaction would then proceed at the less reactive aryl chloride position, often requiring a palladium catalyst and specific ligands. The choice of catalyst, ligands, base, and solvent would be crucial in achieving high yields and selectivities in these tandem reactions. uwindsor.canih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on 1 Chloro 3 Chloromethyl 2 Methoxybenzene

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a polysubstituted benzene (B151609) derivative like 1-Chloro-3-(chloromethyl)-2-methoxybenzene, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for complete proton (¹H) and carbon-¹³ (¹³C) spectral assignments.

Based on data from analogous compounds such as 2-methoxybenzyl chloride and other substituted anisoles, the expected ¹H NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ can be predicted. The methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet at approximately 3.9 ppm. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to resonate as a singlet around 4.6 ppm. The aromatic protons would exhibit complex splitting patterns in the range of 6.8 to 7.5 ppm.

Similarly, ¹³C NMR chemical shifts can be estimated. The methoxy carbon would be expected around 56 ppm, while the chloromethyl carbon would appear at approximately 46 ppm. The aromatic carbons would have signals between 110 and 160 ppm, with the carbon attached to the methoxy group being the most deshielded.

To resolve any ambiguities in the assignment of proton and carbon signals, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the connectivity between the substituents and the benzene ring. For instance, correlations between the methoxy protons and the C2 carbon, and between the chloromethyl protons and the C3 carbon, would confirm their respective positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the methoxy and chloromethyl groups relative to the benzene ring and to each other.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃~3.9 (s, 3H)~56
-CH₂Cl~4.6 (s, 2H)~46
Aromatic-H6.8 - 7.5 (m, 3H)110 - 140
Aromatic-C-110 - 160

This is an interactive data table. Predictions are based on data for structurally similar compounds.

The methoxy and chloromethyl groups in this compound are not static and can rotate around their single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can provide valuable insights into these conformational dynamics. By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers to rotation for these substituents. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While specific DNMR studies on this exact molecule are not available, research on ortho-substituted anisoles has shown that bulky substituents can hinder the rotation of the methoxy group.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₈H₈Cl₂O). The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed.

For this compound, characteristic fragmentation pathways would be expected. Loss of a chlorine radical from the chloromethyl group would likely be a primary fragmentation step, leading to the formation of a stable benzylic cation. Subsequent fragmentations could involve the loss of the methoxy group or cleavage of the aromatic ring. The fragmentation pattern of the closely related m-chlorobenzyl chloride shows a prominent peak corresponding to the loss of the benzylic chlorine. nist.gov

The following table outlines the predicted major fragments in the mass spectrum of this compound.

m/z Predicted Fragment Origin
190/192/194[M]⁺Molecular Ion
155/157[M-Cl]⁺Loss of a chlorine radical from the chloromethyl group
125[M-CH₂Cl-H]⁺Loss of the chloromethyl group and a hydrogen atom
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl (B1604629) compounds

This is an interactive data table. Predictions are based on established fragmentation patterns of similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Studies on related ortho-substituted anisoles have demonstrated that steric hindrance can significantly influence the orientation of the methoxy group relative to the benzene ring. researchgate.net It is plausible that in the solid state, the methoxy and chloromethyl groups in this compound would adopt a conformation that minimizes steric repulsion. Furthermore, intermolecular interactions, such as halogen bonding or C-H···π interactions, could play a significant role in the packing of the molecules in the crystal lattice. While no crystal structure for the title compound is currently available, analysis of similar structures provides a strong basis for predicting its solid-state arrangement. nih.gov

Advanced Chromatographic Separations for Isomer and Purity Analysis

The synthesis of this compound often results in a mixture containing positional isomers and other impurities. The structural similarity of these compounds, particularly isomers which share the same molecular weight, presents a significant analytical challenge. Effective separation is crucial for accurate purity assessment and for isolating the desired compound for further research or application. Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for achieving this separation. vurup.skresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of substituted benzene derivatives. For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. rsc.org In this method, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org The separation of closely related isomers, such as dichlorobenzene or chlorotoluene isomers, often depends on subtle differences in their polarity and interaction with the stationary phase. rsc.orgrsc.org The use of specialized stationary phases, like those with phenyl-hexyl ligands, can enhance separation by introducing π-π interactions between the aromatic rings of the analytes and the column packing material. chromforum.org

Gas Chromatography (GC), particularly with high-resolution capillary columns, is another powerful tool for isomer and purity analysis of volatile and semi-volatile compounds like chlorinated anisole (B1667542) derivatives. vurup.sknih.gov The separation efficiency in GC is highly dependent on the choice of the stationary phase. researchgate.net For challenging separations of positional isomers that are difficult to resolve on standard nonpolar or polar columns, liquid crystalline stationary phases have shown unique selectivity. researchgate.net These phases can separate isomers based on their molecular shape and rigidity, which is a significant advantage when boiling points and polarities are very similar. researchgate.net Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. researchgate.net

The table below summarizes typical advanced chromatographic conditions used for the separation of aromatic isomers analogous to those encountered in the analysis of this compound.

Table 1: Comparative Chromatographic Conditions for Aromatic Isomer Separation

Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detector Application Notes
RP-HPLC C18 (Octadecylsilane) Acetonitrile/Water gradient UV (254 nm) Standard for purity analysis of many aromatic compounds. rsc.org
RP-HPLC Phenyl-Hexyl Methanol/Water isocratic UV/DAD Enhanced π-π interactions improve separation of positional isomers. chromforum.org
GC 5% Phenyl Polysiloxane Helium FID/MS General-purpose column for separating compounds by boiling point.

| GC | Nematic Liquid Crystal | Hydrogen | FID | High selectivity for rigid, planar isomers based on molecular geometry. researchgate.net |

In-Situ Spectroscopic Techniques for Reaction Pathway Probing

Understanding the reaction pathways, kinetics, and the formation of transient intermediates during the synthesis of this compound is critical for process optimization and ensuring product quality. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of the reaction mixture without the need for sampling, thereby providing a dynamic and accurate picture of the chemical transformation. mt.comspectroscopyonline.com

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful method for tracking the concentration changes of reactants, intermediates, and products in real time. mt.comrsc.org The technique monitors the characteristic vibrational frequencies of functional groups. mt.com For instance, during the synthesis of a chloromethylated methoxybenzene derivative, one could monitor the disappearance of a C-H stretch from a precursor and the appearance of bands corresponding to the C-Cl bond and changes in the aromatic substitution pattern. This continuous data stream allows for the precise determination of reaction initiation, endpoint, and kinetics, and can reveal the presence of unstable intermediates that might be missed by traditional offline analysis. mt.comnih.gov

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail regarding the molecular structure of species within a reacting mixture. serdp-estcp.milrptu.de By performing the reaction directly within an NMR tube or by flowing the reaction mixture through an NMR probe, chemists can obtain time-resolved spectra. nih.gov This approach is non-invasive and provides quantitative information on all proton-bearing species simultaneously, often without the need for calibration. acs.org For the synthesis of this compound, in-situ NMR could be used to distinguish between different positional isomers as they form, track the consumption of starting materials, and identify by-products by observing unique chemical shifts and coupling patterns in the aromatic and aliphatic regions of the spectrum. rptu.denih.gov

The following table compares the key features and applications of in-situ FTIR and NMR for probing reaction pathways.

Table 2: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

Feature In-Situ FTIR (ATR) In-Situ NMR
Principle Molecular vibrations (functional groups) Nuclear spin transitions (molecular structure)
Information Provided Concentration profiles of key species, reaction kinetics, endpoint determination. mt.com Detailed structural elucidation of all species, quantification, stereochemistry, identification of intermediates. serdp-estcp.milrptu.de
Advantages Fast data acquisition, high sensitivity to many functional groups, robust probes for harsh conditions. mt.com Highly specific structural information, inherently quantitative without calibration, non-invasive. rptu.deacs.org
Limitations Overlapping spectral bands can complicate analysis, less structural detail than NMR. mt.com Lower sensitivity, higher equipment cost, potential for magnetic field distortions in complex mixtures. nih.gov

| Typical Application | Monitoring functional group transformations (e.g., chlorination, esterification), identifying reaction onset and completion. nih.gov | Mechanistic studies, isomer distribution analysis, quantifying components in complex equilibrium mixtures. rptu.de |

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Chloromethyl 2 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on 1-Chloro-3-(chloromethyl)-2-methoxybenzene are available in the current scientific literature.

There are no documented ab initio calculations specifically investigating the electronic properties of this compound.

Prediction of Reaction Pathways and Transition States

Information regarding the computationally predicted energy profiles for nucleophilic and electrophilic reactions of this compound is not available.

There are no published computational studies elucidating potential catalytic cycles involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

No conformational analysis or molecular dynamics simulations for this compound have been reported in the scientific literature.

QSAR/QSPR Modeling for Predictive Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the chemical reactivity and biological activity of molecules based on their structural and physicochemical properties. europa.eu For this compound, QSAR/QSPR modeling can provide valuable insights into its potential reactivity in various chemical and biological systems, without the need for extensive experimental testing. nih.gov

The development of a QSAR/QSPR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These three-dimensional descriptors include molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. Key descriptors in this category for predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. europa.eu

A hypothetical QSAR study on a series of related chloromethylated and methoxylated benzene (B151609) derivatives could aim to predict a specific aspect of their reactivity, for instance, their susceptibility to nucleophilic substitution at the chloromethyl group. The resulting model might take the form of a multiple linear regression (MLR) equation.

An illustrative, hypothetical MLR model for predicting the reactivity (expressed as the logarithm of the reaction rate constant, log(k)) could be:

log(k) = β₀ + β₁(LUMO) + β₂(logP) + β₃(ASA)

Where:

log(k) is the predicted reactivity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

ASA is the accessible surface area.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of the training set of molecules.

The following interactive table presents hypothetical data for a set of compounds that could be used to develop such a QSAR model.

Compoundlog(k)LUMO (eV)logPASA (Ų)
This compound-2.5-1.23.5250
1-Chloro-4-(chloromethyl)-2-methoxybenzene-2.8-1.13.6255
1,2-Dichloro-3-(chloromethyl)benzene-3.1-1.53.9260
1-Methoxy-2-(chloromethyl)benzene-2.1-0.92.8230
Benzyl (B1604629) chloride-1.8-0.72.3200

Detailed research findings from such a hypothetical study would likely indicate that the reactivity of this compound is influenced by a combination of electronic and steric factors. The electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy (B1213986) group would create a unique electronic environment that governs the molecule's susceptibility to reaction. The position of these substituents on the benzene ring would also play a crucial role in determining the steric hindrance around the reactive chloromethyl group.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Chloro-3-(chloromethyl)-2-methoxybenzene, and how are they determined experimentally?

  • Answer : The compound (CAS 620-20-2) has a molecular formula of C₇H₆Cl₂ , a boiling point of 215–216°C , density of 1.27 g/cm³ , and refractive index of 1.554–1.556 . These properties are typically determined via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for melting/boiling points, and NMR spectroscopy for structural confirmation. For example, ¹H-NMR can resolve signals from the chloromethyl and methoxy groups, while ¹³C-NMR verifies aromatic substitution patterns, as demonstrated in analogous methoxybenzene derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A standard method involves halogenation of toluene derivatives under controlled conditions. For instance, chlorination of 3-methoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the chloromethyl group. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity, ensuring substitution at the meta position relative to the methoxy group . Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used to stabilize reactive intermediates .

Q. How is the purity and stability of this compound assessed in laboratory settings?

  • Answer : Purity is validated via HPLC (>98% purity threshold) and GC-MS to detect volatile impurities. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels are conducted using accelerated degradation protocols. For example, exposure to UV light or oxidative conditions (H₂O₂) can reveal susceptibility to decomposition, critical for long-term storage .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The meta-chlorine and ortho-methoxy groups create steric and electronic effects that direct reactivity. The methoxy group’s electron-donating nature deactivates the ring but activates the chloromethyl group for nucleophilic attack. Comparative studies with analogs like 1-Chloro-3-(chloromethyl)-2-fluorobenzene (fluorine substitution) show altered regioselectivity in Suzuki-Miyaura couplings due to differences in electronegativity . Kinetic studies in DMF at 60°C reveal second-order rate constants for SN₂ reactions with amines .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Answer : Discrepancies arise from ligand-metal coordination dynamics and solvent polarity. For example, palladium catalysts (e.g., Pd(PPh₃)₄) exhibit higher yields in toluene than in polar aprotic solvents due to better stabilization of oxidative addition intermediates. Contradictory data in ligand screening (e.g., XPhos vs. SPhos) may reflect competing pathways (e.g., homocoupling vs. cross-coupling), resolved via mechanistic probes like deuterium labeling .

Q. How does this compound compare to structural analogs in biological activity studies?

  • Answer : While direct antimicrobial data for this compound are limited, analogs like 1-Chloro-3-(3,4-difluorophenyl)propan-2-one show MIC values of 2–8 µg/mL against Candida albicans . Structural comparisons (e.g., replacing methoxy with trifluoromethylthio groups) reveal reduced antifungal potency but enhanced lipophilicity, impacting membrane penetration . QSAR models highlight the chloromethyl group’s role in electrophilic interactions with microbial enzymes .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing degradation products of this compound?

  • Answer : LC-HRMS paired with isotopic labeling identifies degradation pathways (e.g., hydrolytic cleavage of the chloromethyl group to form 3-chloro-2-methoxybenzoic acid). Solid-state NMR (ssNMR) distinguishes crystalline vs. amorphous degradation products, while EPR spectroscopy detects radical intermediates under photolytic conditions .

Methodological Recommendations

  • Synthesis Optimization : Use flow chemistry to enhance safety during chlorination steps, minimizing exposure to gaseous HCl .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or Gaussian) to resolve overlapping signals in crowded aromatic regions .
  • Biological Assays : Employ microbroth dilution assays under standardized CLSI guidelines to ensure reproducibility in MIC determinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.